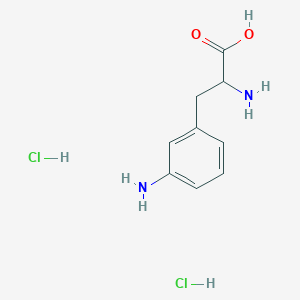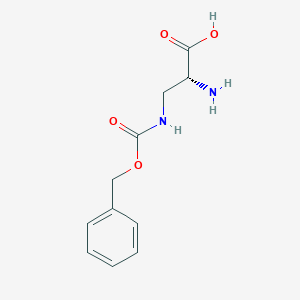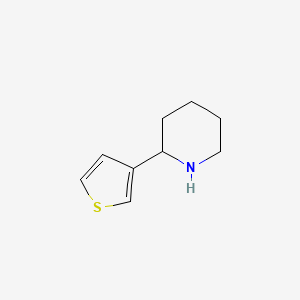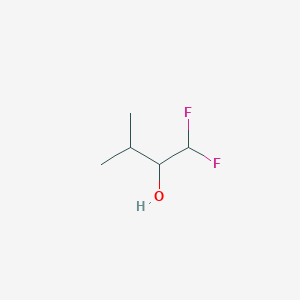
2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2O2. It is an amino acid derivative that features both amino and carboxyl functional groups, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride typically involves multiple steps. One common method starts with the condensation of 3-aminobenzaldehyde with glycine, followed by reduction and hydrolysis to yield the target compound . The reaction conditions often include the use of reducing agents such as Raney nickel in an alkaline medium .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . Electrophilic substitution reactions often require catalysts like aluminum chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride involves its interaction with various molecular targets and pathways. The amino and carboxyl groups allow it to participate in hydrogen bonding and electrostatic interactions, which can influence enzyme activity and receptor binding . These interactions can modulate biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(4-aminophenyl)propanoic acid dihydrochloride: Similar structure but with the amino group in a different position.
2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid dihydrochloride: Contains fluorine atoms on the aromatic ring.
Uniqueness
2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C9H14Cl2N2O2 |
|---|---|
Molekulargewicht |
253.12 g/mol |
IUPAC-Name |
2-amino-3-(3-aminophenyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H |
InChI-Schlüssel |
KUYMDLJJQHYMCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)CC(C(=O)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B12510022.png)

![1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene](/img/structure/B12510032.png)
![6-(Difluoromethyl)-8-(2-hydroxy-2-methylcyclopentyl)-2-[(1-methanesulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12510044.png)
![sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B12510050.png)

![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3-methoxybenzenaminium iodide](/img/structure/B12510059.png)
![But-2-enedioic acid;1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one](/img/structure/B12510073.png)

![N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B12510088.png)

![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B12510096.png)


